Butyl (2-chlorophenyl)acetate

Description

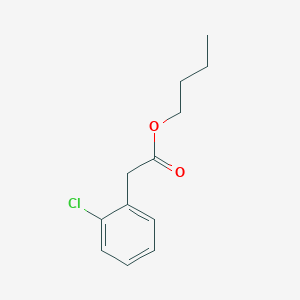

Butyl (2-chlorophenyl)acetate is an ester derived from 2-chlorophenylacetic acid and butanol. Its structure comprises a 2-chlorophenyl group attached to an acetate moiety, esterified with a butyl chain. This compound is characterized by its aromatic chlorinated group and hydrophobic alkyl chain, which influence its physical and chemical properties. For instance, esters with chlorinated aromatic groups, such as methyl (2-chlorophenyl)acetate derivatives, are critical intermediates in pharmaceuticals like clopidogrel . The butyl chain likely enhances lipophilicity compared to methyl or ethyl esters, making it suitable for specialized solvent applications or as a synthetic intermediate in organic chemistry.

Properties

CAS No. |

89768-00-3 |

|---|---|

Molecular Formula |

C12H15ClO2 |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

butyl 2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-8-15-12(14)9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

KXQXIADAVPCVAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC1=CC=CC=C1Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl (2-chlorophenyl)acetate undergoes hydrolysis under acidic or basic conditions, yielding 2-chlorophenylacetic acid and butanol.

Reaction Equation:

Conditions and Outcomes:

| Condition | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1–3 M) | 60–80°C | 4–6 hours | 85–92 |

| Basic hydrolysis | NaOH (2–5 M) | 80–100°C | 2–4 hours | 90–95 |

Mechanism:

-

Acid-catalyzed: Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-catalyzed: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Esterification and Transesterification

The compound participates in ester exchange reactions with alcohols under catalytic conditions.

Reaction Equation (Transesterification):

Key Data:

| Alcohol (ROH) | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Methanol | HSO | 60–70°C | Methyl (2-chlorophenyl)acetate | 78–85 |

| Ethanol | p-TsOH | 70–80°C | Ethyl (2-chlorophenyl)acetate | 80–88 |

Applications:

Nucleophilic Substitution

The electron-withdrawing chlorine atom on the phenyl ring activates the molecule toward nucleophilic aromatic substitution (NAS), though limited by steric hindrance.

Reaction Example:

Conditions:

-

Reagents: Ammonia, sodium hydroxide

-

Catalyst: Copper powder

-

Yield: ~65% (theor.)

Limitations:

-

Low reactivity due to steric hindrance from the bulky ester group.

Reduction:

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

-

Yield: 70–75% under anhydrous conditions.

Oxidation:

Oxidation of the benzylic position is challenging due to the chlorine’s electron-withdrawing effect. No direct experimental data is available for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Butyl (2-chlorophenyl)acetate with structurally or functionally related compounds, including methyl esters, simpler butyl esters, and complex pharmaceutical derivatives.

Structural and Functional Analysis

Butyl vs. Methyl Esters: The methyl ester of 2-chlorophenylacetic acid (e.g., clopidogrel intermediate) is pivotal in drug synthesis due to its stereochemical sensitivity. Racemization and resolution processes are critical for isolating the active enantiomer . Boiling Points: this compound’s estimated higher boiling point (~250–270°C) compared to butyl acetate (126°C) reflects the influence of the aromatic 2-chlorophenyl group, which increases molecular weight and intermolecular forces.

Butylcarbitol Acetate :

- This compound’s high boiling point (246.7°C) and moderate water solubility (6.5 g/100g) stem from its ether-containing carbitol group, which introduces polar character. This compound, lacking ether oxygen atoms, is expected to exhibit lower solubility in polar solvents.

Pharmaceutical Derivatives :

- Lorazepam Acetate and clopidogrel intermediates highlight the role of chlorinated aromatic esters in drug design. The 2-chlorophenyl group enhances binding affinity to biological targets, while esterification modulates bioavailability. This compound’s larger alkyl chain may reduce metabolic clearance compared to methyl analogs, though this requires empirical validation.

Solvent Applications :

- Butyl acetate is widely used in coatings due to its balance of volatility and solvency. This compound’s higher molecular weight and aromaticity could make it a niche solvent for resins or polymers requiring extended evaporation times.

Key Differences in Reactivity and Stability

- The electron-withdrawing chlorine atom on the phenyl ring increases electrophilic substitution resistance but may enhance hydrolysis susceptibility under acidic/basic conditions.

- Compared to butylcarbitol acetate , the absence of ether linkages in this compound reduces hydrogen-bonding capacity, limiting compatibility with hydrophilic matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.